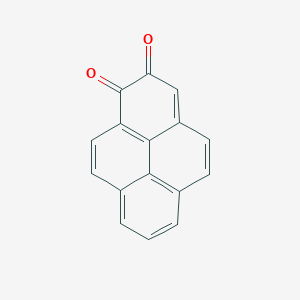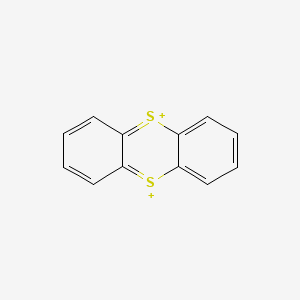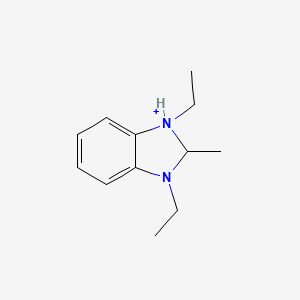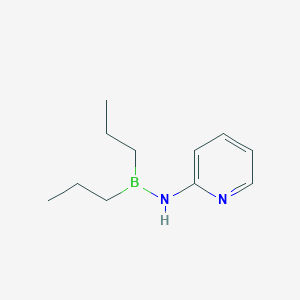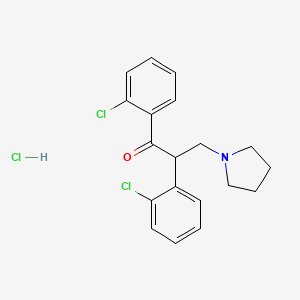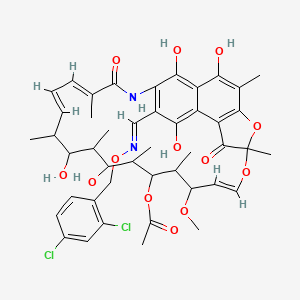
3-Formylrifamycin SB O-(2,4-dichlorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formylrifamycin SB O-(2,4-dichlorobenzyl)oxime is a derivative of rifamycin, a class of antibiotics known for their potent activity against a variety of bacterial infections. This compound is particularly notable for its structural modifications, which enhance its pharmacological properties and broaden its spectrum of activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SB O-(2,4-dichlorobenzyl)oxime typically involves the modification of the rifamycin backbone. The process begins with the formation of 3-Formylrifamycin SV, which is then subjected to oximation with O-(2,4-dichlorobenzyl)hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 25-30°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The reaction conditions are carefully monitored and optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-Formylrifamycin SB O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-Carboxyrifamycin SB O
Propiedades
Número CAS |
41970-84-7 |
|---|---|
Fórmula molecular |
C45H52Cl2N2O13 |
Peso molecular |
899.8 g/mol |
Nombre IUPAC |
[(9E,19E,21E)-26-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C45H52Cl2N2O13/c1-20-11-10-12-21(2)44(57)49-35-29(18-48-60-19-27-13-14-28(46)17-30(27)47)39(54)32-33(40(35)55)38(53)25(6)42-34(32)43(56)45(8,62-42)59-16-15-31(58-9)22(3)41(61-26(7)50)24(5)37(52)23(4)36(20)51/h10-18,20,22-24,31,36-37,41,51-55H,19H2,1-9H3,(H,49,57)/b11-10+,16-15+,21-12+,48-18+ |
Clave InChI |
HHDQKHDVAIVVHN-RLUKWPAWSA-N |
SMILES isomérico |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCC5=C(C=C(C=C5)Cl)Cl)\C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCC5=C(C=C(C=C5)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


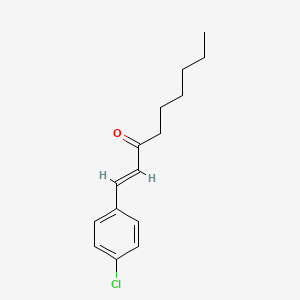
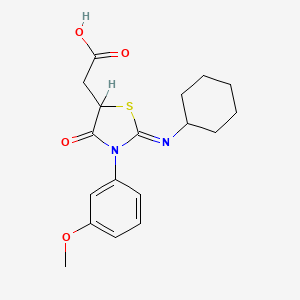
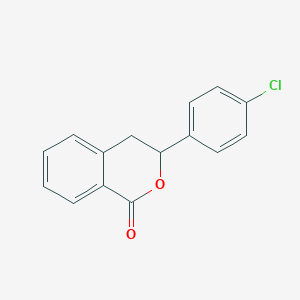
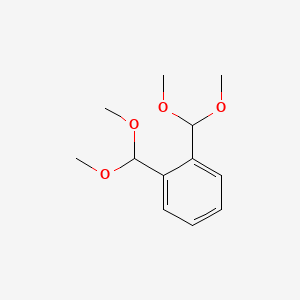
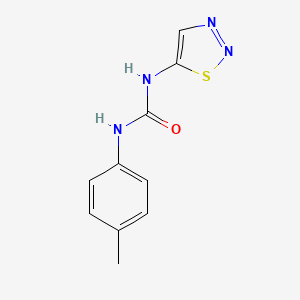
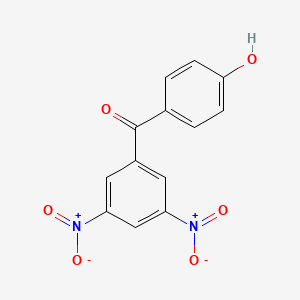

![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
